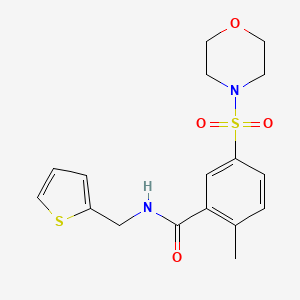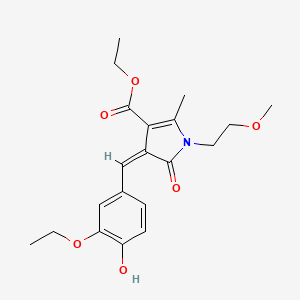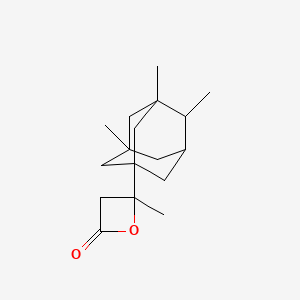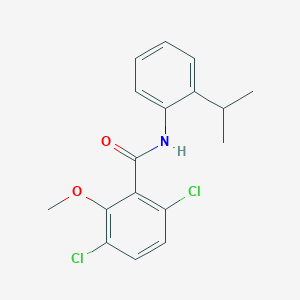
2-methyl-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide, also known as MTSB, is a chemical compound that has been studied extensively for its potential applications in scientific research. MTSB is a member of the benzamide family of compounds, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of 2-methyl-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide is complex and not fully understood. This compound is known to interact with a specific type of potassium channel, known as the Kv1.3 channel, which is found in a variety of cell types. By blocking the activity of this channel, this compound is able to affect a variety of cellular processes, including cell proliferation, apoptosis, and migration.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on potassium channels, this compound has been shown to affect the expression of a variety of genes involved in cellular processes such as apoptosis and cell cycle regulation. Physiologically, this compound has been shown to have vasodilatory effects, which could have implications for the treatment of hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-methyl-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide is that it has been extensively studied and its mechanism of action is relatively well understood. Additionally, this compound has been shown to have a variety of potential applications in scientific research. However, one limitation of this compound is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Direcciones Futuras
There are a variety of potential future directions for research on 2-methyl-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide. One area of interest is the development of this compound derivatives with improved potency and selectivity for specific cellular targets. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in a variety of scientific research areas. Finally, more research is needed to explore the potential side effects of this compound and its safety profile in humans.
Métodos De Síntesis
2-methyl-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 2-methyl-5-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-thienylmethylamine to form the benzamide intermediate. Finally, the intermediate is treated with morpholine and sodium hydride to yield this compound.
Aplicaciones Científicas De Investigación
2-methyl-5-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)benzamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and cardiovascular research. In neuroscience, this compound has been shown to block the activity of a specific type of potassium channel, which could have implications for the treatment of neurological disorders such as epilepsy. In cancer research, this compound has been shown to inhibit the growth of certain types of cancer cells, including breast cancer and glioma cells. In cardiovascular research, this compound has been shown to have vasodilatory effects, which could have implications for the treatment of hypertension.
Propiedades
IUPAC Name |
2-methyl-5-morpholin-4-ylsulfonyl-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-13-4-5-15(25(21,22)19-6-8-23-9-7-19)11-16(13)17(20)18-12-14-3-2-10-24-14/h2-5,10-11H,6-9,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMFTSRMHQKIBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl [(2-methoxydibenzo[b,d]furan-3-yl)amino](phenyl)acetate](/img/structure/B4971822.png)
![6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B4971823.png)


![5-(3-phenoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4971838.png)
![N-{2-[(4-chlorophenyl)thio]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B4971845.png)

![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)glycinamide](/img/structure/B4971882.png)
![methyl 4-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4971883.png)

![N,N-dimethyl-N'-(3-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4971891.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4971896.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]isoquinolinium bromide](/img/structure/B4971907.png)